molecular formula C7H5Br2N3 B11771070 4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole

4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B11771070
M. Wt: 290.94 g/mol
InChI Key: ZTOANESLTHSQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole is an organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions, a methyl group at the 2 position, and a triazole ring fused to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-methyl-2H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining the temperature between 0°C to room temperature and stirring the reaction mixture for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzo[d][1,2,3]triazoles, reduced or oxidized derivatives, and coupled products with extended conjugation or functional groups .

Scientific Research Applications

4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole is unique due to the presence of the methyl group at the 2 position, which influences its chemical reactivity and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various research fields .

Properties

IUPAC Name

4,7-dibromo-2-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c1-12-10-6-4(8)2-3-5(9)7(6)11-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOANESLTHSQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C(=CC=C(C2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.